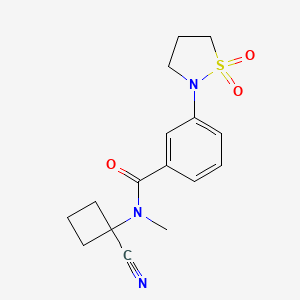

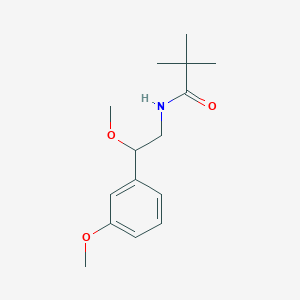

![molecular formula C15H26Cl3N5 B2937122 6-Methyl-8-(2-pyrrolidin-1-ylpyrimidin-4-yl)-2,6-diazaspiro[3.4]octane;trihydrochloride CAS No. 2375270-51-0](/img/structure/B2937122.png)

6-Methyl-8-(2-pyrrolidin-1-ylpyrimidin-4-yl)-2,6-diazaspiro[3.4]octane;trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyrimidine ring also plays a significant role in the molecular structure .Scientific Research Applications

Heterocyclic Compounds in Peptide Synthesis

Heterospirocyclic compounds, such as those derived from azirine and prolinates, have been synthesized and utilized as novel dipeptide synthons in peptide synthesis. These compounds can undergo expected reactions with carboxylic acids and thioacids, demonstrating their potential utility in constructing complex peptide structures, which could be relevant to the synthesis or modification of peptides and proteins in various research contexts (Suter et al., 2000).

CCR4 Antagonists for Immunological Research

Diazaspiro decan derivatives have shown significant activity as CCR4 antagonists, binding to the extracellular allosteric site of the receptor. These compounds, particularly those incorporating pyrrolidinyl groups, are potent in various assays and can induce endocytosis of the CCR4 receptor. This property is significant for immunological research and could be leveraged in studies aiming to modulate immune responses or in the development of therapeutic agents targeting immune-related conditions (Shukla et al., 2016).

Chemical Transformations for Heterocyclic Synthesis

The chemical transformations of compounds containing pyrrolidin-2-ones with fused norbornane or spirocyclopropane fragments have been explored, leading to the formation of azomethines and various N-substituted derivatives. These reactions highlight the potential of such compounds in synthesizing heterocyclic spiranes and other complex structures, which could be of interest in the synthesis of novel molecules with potential biological activity (Kostyuchenko et al., 2009).

Azaspirocycles in Drug Discovery

Azaspirocycles, including those similar in structure to the compound , have been synthesized through multicomponent condensations and further transformed into functionalized pyrrolidines, piperidines, and azepines. These scaffolds are of significant interest in chemistry-driven drug discovery, potentially offering a platform for the development of new therapeutic agents with diverse biological activities (Wipf et al., 2004).

Mechanism of Action

Target of action

Pyrrolidine and pyrimidine derivatives have been widely used in medicinal chemistry and have shown a wide range of pharmacological activities . The specific targets can vary greatly depending on the exact structure and functional groups present in the compound.

Mode of action

The mode of action would depend on the specific targets of the compound. Generally, these compounds can interact with their targets through various types of chemical interactions, leading to changes in the function of the target .

Biochemical pathways

The affected pathways would also depend on the specific targets of the compound. Pyrrolidine and pyrimidine derivatives can affect a variety of biochemical pathways, leading to various downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compound would depend on its specific chemical structure. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its pharmacokinetic properties .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling pathways to effects on cell growth, differentiation, or survival .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Future Directions

properties

IUPAC Name |

6-methyl-8-(2-pyrrolidin-1-ylpyrimidin-4-yl)-2,6-diazaspiro[3.4]octane;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5.3ClH/c1-19-8-12(15(11-19)9-16-10-15)13-4-5-17-14(18-13)20-6-2-3-7-20;;;/h4-5,12,16H,2-3,6-11H2,1H3;3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVCYRKLAOCYPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2(C1)CNC2)C3=NC(=NC=C3)N4CCCC4.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26Cl3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-8-(2-pyrrolidin-1-ylpyrimidin-4-yl)-2,6-diazaspiro[3.4]octane;trihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2937039.png)

![3-chloro-N-{1,3-diethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}benzamide](/img/structure/B2937040.png)

![5-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2937045.png)

![N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937053.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937055.png)

![3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2937057.png)

![N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2937062.png)